N-(6-nitro-1,3-benzothiazol-2-yl)-N'-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N3-(6-nitro-1,3-benzothiazol-2-yl)-N1-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine is a complex organic compound that features both benzothiazole and nitro functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N3-(6-nitro-1,3-benzothiazol-2-yl)-N1-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine typically involves multi-step organic reactionsThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to streamline the production process and reduce costs .
Análisis De Reacciones Químicas
Types of Reactions
N3-(6-nitro-1,3-benzothiazol-2-yl)-N1-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups typically yields the corresponding amines, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
N3-(6-nitro-1,3-benzothiazol-2-yl)-N1-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of N3-(6-nitro-1,3-benzothiazol-2-yl)-N1-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis. Additionally, the benzothiazole moiety can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
N-(6-nitro-1,3-benzothiazol-2-yl)acetamide: Shares the benzothiazole and nitro functional groups but differs in the acetamide moiety.
6-Nitro-2-(2-(6-nitro-1,3-benzothiazol-2-yl)ethyl)-1,3-benzothiazole: Contains similar benzothiazole and nitro groups but has a different substitution pattern.
1-(6-Nitro-1,3-benzodioxol-5-yl)ethanol: Features a benzodioxole ring with a nitro group, differing in the core structure.
Uniqueness
N3-(6-nitro-1,3-benzothiazol-2-yl)-N1-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine is unique due to the presence of both benzothiazole and trifluoromethylphenyl moieties, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C17H14F3N5O4S |
---|---|
Peso molecular |
441.4 g/mol |
Nombre IUPAC |
N'-(6-nitro-1,3-benzothiazol-2-yl)-N-[2-nitro-4-(trifluoromethyl)phenyl]propane-1,3-diamine |
InChI |
InChI=1S/C17H14F3N5O4S/c18-17(19,20)10-2-4-12(14(8-10)25(28)29)21-6-1-7-22-16-23-13-5-3-11(24(26)27)9-15(13)30-16/h2-5,8-9,21H,1,6-7H2,(H,22,23) |
Clave InChI |
DEEBWAGCXUXKRT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCCNC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.